6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene is a polycyclic aromatic hydrocarbon known for its highly carcinogenic properties. It is also referred to as 3-methylcholanthrene. This compound is produced by burning organic compounds at very high temperatures and is used extensively in laboratory studies of chemical carcinogenesis .
Preparation Methods
The synthesis of 6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene involves several steps. The initial step is the condensation of 4-methylindanone with the lithium salt of N,N-diethyl-1-naphthamide. This reaction is followed by a series of steps that ultimately yield the desired compound . Industrial production methods are not commonly detailed due to the compound’s highly toxic nature and its primary use in research settings.
Chemical Reactions Analysis
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene is primarily used in scientific research due to its carcinogenic properties. It is extensively used in studies related to chemical carcinogenesis, where it helps in understanding the mechanisms of cancer development. This compound is also used in toxicological research to study its effects on the central nervous system and its role in genetic mutations leading to cancer .
Mechanism of Action
The mechanism of action of 6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene involves its interaction with cellular DNA, leading to mutations and the development of cancer cells. The compound is metabolized by cytochrome P450 enzymes into reactive intermediates that bind to DNA, causing mutations. These mutations can lead to uncontrolled cell growth and the formation of tumors .
Comparison with Similar Compounds
6,7,8,9,10,12b-Hexahydro-3-methyl-cholanthrene is similar to other polycyclic aromatic hydrocarbons like benz[a]anthracene and benzo[a]pyrene. it is unique due to its specific structure and the position of the methyl group, which influences its carcinogenic properties. Other similar compounds include:
- Benz[a]anthracene
- Benzo[a]pyrene
- Dibenz[a,h]anthracene
These compounds also exhibit carcinogenic properties but differ in their molecular structures and the specific pathways through which they exert their effects.
Properties
CAS No. |
35281-27-7 |
---|---|
Molecular Formula |
C21H22 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-methyl-1,2,6,7,8,9,10,12b-octahydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H22/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h6-9,19H,2-5,10-12H2,1H3 |
InChI Key |
ZDSPIWHPOSTIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3C2=C(CC4=C3C=CC5=C4CCCC5)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.